molecular formula C10H12ClF3N2 B1424135 3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1220029-21-9

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1424135
CAS No.: 1220029-21-9
M. Wt: 252.66 g/mol
InChI Key: GWDIOLFKLMFJFP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

3-Chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine is systematically identified by its IUPAC name, which reflects its parent structure, substituents, and their positions. The compound’s parent heterocycle is pyridine, with substituents at positions 2, 3, and 5. The numbering prioritizes the amino group at position 2 as the primary functional group, followed by the chlorine substituent at position 3 and the trifluoromethyl group at position 5. The N,N-diethyl groups attached to the amine complete the nomenclature.

Key identifiers :

Property Value Source
CAS Number 1220029-21-9
Molecular Formula C₁₀H₁₂ClF₃N₂
Molecular Weight 252.66 g/mol
SMILES Code CCN(CC)C1=NC=C(C=C1Cl)C(F)(F)F

The compound’s systematic identification aligns with IUPAC rules, emphasizing substituent precedence and locant assignment to minimize the lowest possible numbers for substituents.

Molecular Geometry and Conformational Analysis

The pyridine core adopts a planar geometry due to aromatic resonance stabilization. The substituents’ spatial arrangement is influenced by steric and electronic factors:

  • Trifluoromethyl group (position 5) : Electron-withdrawing, directing electron density away from the ring.
  • Chlorine atom (position 3) : Ortho to the amino group, contributing to meta-directing effects.
  • N,N-Diethylamine group (position 2) : Bulky alkyl substituents induce steric hindrance, favoring a conformation where ethyl groups are positioned anti to the pyridine ring to minimize strain.

Conformational preferences :

Substituent Preferred Orientation Rationale
N,N-Diethylamine Ethyl groups anti to pyridine ring Minimizes steric clash with adjacent substituents
Trifluoromethyl Perpendicular to pyridine plane Maximizes electron-withdrawing inductive effect
Chlorine Coplanar with pyridine ring Participates in resonance stabilization

DFT calculations (B3LYP/6-311G+(d,p)) suggest that the molecule adopts a low-energy conformation with the diethylamine group in a staggered arrangement relative to the pyridine ring, optimizing orbital overlap.

Electronic Structure and Resonance Effects

The electronic structure is dominated by the interplay of electron-withdrawing and electron-donating substituents:

Substituent Electronic Effect Impact on Pyridine Ring
Trifluoromethyl (-CF₃) Strongly electron-withdrawing (inductive) Depletes electron density at adjacent positions
Chlorine (-Cl) Electron-withdrawing (inductive) Enhances electrophilicity at meta positions
N,N-Diethylamine (-N(CH₂CH₃)₂) Electron-donating (inductive) Increases electron density at ortho/para positions

Resonance effects are limited due to the electron-withdrawing nature of the trifluoromethyl and chlorine groups, which reduce conjugation within the pyridine ring. The amino group’s lone pair participates in resonance, but its donating capacity is attenuated by the electron-poor environment.

HOMO-LUMO Analysis :

Orbital Energy (eV) Role in Reactivity
HOMO (Highest Occupied) -9.2 (estimated) Determines nucleophilicity
LUMO (Lowest Unoccupied) -1.8 (estimated) Determines electrophilicity

The HOMO-LUMO gap indicates moderate reactivity, with the LUMO’s low energy favoring electrophilic attack at electron-deficient positions (e.g., position 4).

Comparative Analysis with Related Pyridine Derivatives

The compound’s properties are contextualized by comparing it with analogous pyridine derivatives:

Compound CAS Number Substituents Key Differences
3-Chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine 157071-79-9 N,N-Dimethyl, Cl, CF₃ Smaller alkyl groups reduce steric hindrance
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine 2463191 N-Methyl, Cl, CF₃ Monosubstituted amine increases basicity
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 79456-26-1 NH₂, Cl, CF₃ Absence of alkyl groups enhances solubility in polar solvents

Reactivity Trends :

  • Nucleophilic Substitution : The diethyl groups sterically hinder nucleophilic attack at position 2 compared to dimethyl or methyl analogs.
  • Electrophilic Aromatic Substitution : The trifluoromethyl group directs electrophiles to position 4, while the chlorine and amino groups deactivate the ring.
  • Coordination Chemistry : Bulky diethyl groups may impede metal coordination at the pyridine nitrogen compared to less hindered derivatives.

Properties

IUPAC Name

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c1-3-16(4-2)9-8(11)5-7(6-15-9)10(12,13)14/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDIOLFKLMFJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204214
Record name 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-21-9
Record name 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

2-chloro-5-(trifluoromethyl)pyridine+diethylamineThis compound\text{2-chloro-5-(trifluoromethyl)pyridine} + \text{diethylamine} \rightarrow \text{this compound} 2-chloro-5-(trifluoromethyl)pyridine+diethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and specific solvents can enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different amine or alcohol derivatives.

Scientific Research Applications

3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine and ethyl groups contribute to the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

The N,N-diethyl substitution distinguishes the target compound from analogues with different amine modifications:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Parent compound): Lacks alkyl/aryl groups on the amine (NH₂). It serves as a key intermediate in synthesizing fungicides like fluazinam .
  • 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide (): Introduces a chloroacetyl group, enhancing hydrogen-bonding capacity and polarity, which may influence solubility and pharmacokinetics .

Positional Isomerism and Electronic Effects

  • 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-28-3): Chloro and trifluoromethyl groups at positions 6 and 5, respectively. This positional isomer may exhibit distinct reactivity due to altered electron distribution across the pyridine ring .
  • Fluazinam (CAS: 169327-87-1): A commercial fungicide with a 3-chloro-5-trifluoromethyl-pyridyl group linked to a dinitro-toluidine moiety.

Key Insight : The target compound’s substitution at positions 3 and 5 aligns with bioactive pyridine derivatives, while simpler amine groups may reduce synthetic complexity compared to fluazinam.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Application/Use
3-Chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine Cl (3), CF₃ (5), N,N-diethyl (2) 282.67* Not provided Research/Agrochemical
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (3), CF₃ (5), NH₂ (2) 196.56 N/A Fungicide intermediate
Fluazinam Cl (3), CF₃ (5), dinitro-toluidine 465.09 169327-87-1 Commercial fungicide
N-Benzyl-N-methyl derivative Cl (3), CF₃ (5), N-benzyl, N-methyl 316.76 1220030-73-8 Research chemical

*Calculated based on molecular formula C₉H₁₁ClF₃N₂.

Biological Activity

3-Chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine, an organic compound with the molecular formula C10H12ClF3N2, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing findings from diverse studies, including its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of the trifluoromethyl group is particularly notable as it enhances lipophilicity and can affect the compound's interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. Research suggests that this compound may possess significant antibacterial and antifungal activity, although specific data on its efficacy against various pathogens is still limited.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction, although further research is needed to elucidate the exact pathways involved.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with various biological receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.
  • Modulation of Gene Expression : There is evidence suggesting that this compound can alter the expression of genes involved in cell proliferation and apoptosis.

Study 1: Antibacterial Activity Assessment

A recent study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

Study 2: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, suggesting potential as an anticancer agent.

Data Table

Property/ActivityValue/Description
Molecular FormulaC10H12ClF3N2
Antibacterial MIC (S. aureus)32 µg/mL
Cytotoxic IC50 (MCF-7 Cells)15 µM
Enzyme TargetPotentially inhibits specific enzymes
MechanismInduces apoptosis; ROS generation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via substitution reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes substitution with ammonia or amines. Optimal conditions (e.g., solvent, temperature, catalyst) yield up to 87.12% . Ethyl bromopyruvate (F1) can also serve as a precursor in multi-step syntheses, achieving high yields (94.06%) under controlled conditions .
  • Key Parameters : Reaction time, stoichiometry of reactants (e.g., ammonia), and temperature are critical. Polar aprotic solvents like DMF or NMP enhance substitution efficiency .

Q. How is structural confirmation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine achieved?

  • Analytical Techniques :

  • ¹H NMR : Confirms the presence of the pyridine ring, amine protons, and substituents (e.g., Cl, CF₃). Peaks for aromatic protons appear in the δ 7.5–8.5 ppm range, while NH₂ protons resonate near δ 5.5–6.0 ppm .
  • X-ray Crystallography : Reveals intramolecular N–H⋯Cl interactions and hydrogen-bonded dimers (N–H⋯N) with bond lengths of ~2.1–2.3 Å .

Q. What are the primary applications of this compound in agrochemical research?

  • Role as an Intermediate : It is critical for synthesizing fluazinam (CAS 79622-59-6), a broad-spectrum fungicide. Fluazinam’s structure incorporates this amine via coupling with 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline .
  • Structure-Activity Relationship (SAR) : The electron-withdrawing Cl and CF₃ groups enhance binding to fungal targets, such as mitochondrial complex II .

Advanced Research Questions

Q. How does crystallographic disorder in the trifluoromethyl group impact structural analysis?

  • Crystallographic Findings : The CF₃ group exhibits two-site disorder (occupancy ratio 0.683:0.317), complicating electron density maps. This disorder arises from rotational flexibility, requiring constrained refinement during X-ray analysis .
  • Implications : Such disorder may affect computational modeling (e.g., DFT calculations) of intermolecular interactions. Researchers must account for dynamic behavior in packing analyses .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Synthetic Challenges :

  • By-Product Formation : Competing reactions (e.g., over-chlorination) may occur. Monitoring via HPLC or GC-MS is essential .
  • Waste Management : The process generates halogenated waste. Solvent recovery systems (e.g., distillation) and green chemistry principles (e.g., catalytic recycling) improve sustainability .
    • Scale-Up Strategies : Use flow chemistry to control exothermic reactions and improve mixing efficiency .

Q. How do intermolecular hydrogen bonds influence the compound’s physicochemical properties?

  • Hydrogen Bonding Network : Centrosymmetric dimers form via N–H⋯N bonds (2.8–3.0 Å), stabilizing the crystal lattice. These interactions increase melting point (95–97.5°C) and reduce solubility in non-polar solvents .
  • Thermal Stability : Strong H-bonding correlates with high decomposition temperatures (>250°C), making the compound suitable for high-temperature applications .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Discrepancies : Some studies report yields >85% , while others note lower efficiencies due to incomplete substitution.
  • Resolution : Optimize reactant purity (e.g., use anhydrous ammonia) and inert atmospheres to minimize side reactions. Kinetic studies can identify rate-limiting steps .

Methodological Recommendations

  • For Synthetic Optimization : Combine DoE (Design of Experiments) with real-time FTIR monitoring to identify optimal conditions .
  • For Structural Analysis : Pair X-ray crystallography with solid-state NMR to resolve dynamic disorder in the CF₃ group .
  • For SAR Studies : Use molecular docking to evaluate the impact of substituent positions on fungicidal activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.